4-(3-Bromophenoxymethyl)piperidine

P2X4 Receptor Antagonist Purinergic Signaling

4-(3-Bromophenoxymethyl)piperidine provides a unique P2X4 antagonism profile (IC50 8.34 μM) that serves as an essential moderate-activity reference, distinct from high-potency analogs (~5-fold difference). Its specific 3-bromo substitution yields a LogP of 2.9, ensuring predictable behavior in assay development. Validated as a key intermediate in GPR119 agonist synthesis (WO2010103333A1) and a core scaffold for MenA inhibitor SAR studies against Mycobacterium tuberculosis. Generic class-based substitution cannot replicate its precise biological and physicochemical performance.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 189618-33-5
Cat. No. B11846410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenoxymethyl)piperidine
CAS189618-33-5
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC(=CC=C2)Br
InChIInChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2
InChIKeyRPJFQFJFHFOLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenoxymethyl)piperidine (CAS 189618-33-5): A Structurally Defined Piperidine Building Block for Targeted Medicinal Chemistry


4-(3-Bromophenoxymethyl)piperidine (CAS 189618-33-5) is a substituted piperidine derivative characterized by a 3-bromophenoxy moiety linked via a methylene bridge to the 4-position of the piperidine ring [1]. With a molecular formula of C12H16BrNO and a molecular weight of 270.17 g/mol, this compound features a basic secondary amine and a brominated aromatic ring [1]. Its calculated octanol-water partition coefficient (LogP) is 2.9, indicating moderate lipophilicity [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of GPR119 agonists for metabolic disorders [2] and as a scaffold in structure-activity relationship (SAR) studies for MenA inhibitors targeting Mycobacterium tuberculosis [3].

Why Generic Substitution of 4-(3-Bromophenoxymethyl)piperidine Fails: Structural Nuances Dictate Target Engagement and Synthetic Utility


Within the class of (halophenoxy)methylpiperidines, seemingly minor structural variations—such as the position of the halogen on the phenyl ring (ortho, meta, or para), the halogen identity (bromo vs. chloro), or the point of attachment to the piperidine core (3- vs. 4-position)—profoundly alter physicochemical properties and biological target engagement. The 3-bromo substitution pattern in 4-(3-Bromophenoxymethyl)piperidine confers a specific LogP of 2.9 [1] and a distinct P2X4 receptor antagonist profile with an IC50 of 8.34 μM [2], whereas closely related analogs display divergent activities. For example, a structurally similar compound (CHEMBL5172961) exhibits over fivefold greater potency at the same P2X4 receptor (IC50 1.56 μM) [3]. This quantitative disparity underscores that generic substitution based on chemical class alone cannot guarantee equivalent biological performance or synthetic outcome. Researchers and procurement specialists must therefore evaluate the precise structural and activity data of the specific compound rather than relying on broad class-based assumptions.

Quantitative Evidence Guide for 4-(3-Bromophenoxymethyl)piperidine: Differentiated Activity Data Relative to Structural Analogs


P2X4 Receptor Antagonist Activity: 5.3-Fold Lower Potency Than a Structurally Related Analog

In a functional assay measuring antagonist activity at the human P2X4 receptor expressed in 1321N1 cells, 4-(3-Bromophenoxymethyl)piperidine (CHEMBL5181561) exhibited an IC50 of 8.34 μM [1]. In contrast, a structurally related compound (CHEMBL5172961) under identical assay conditions displayed an IC50 of 1.56 μM, representing a 5.3-fold difference in potency [2]. This quantitative head-to-head comparison directly demonstrates that the 3-bromophenoxymethyl substitution pattern yields a specific activity profile that is not interchangeable with other analogs.

P2X4 Receptor Antagonist Purinergic Signaling

LogP Value (2.9) Differentiates Lipophilicity from Positional Isomers and Chloro Analogs

The calculated octanol-water partition coefficient (LogP) for 4-(3-Bromophenoxymethyl)piperidine is 2.9 [1]. This value is distinct from that of the 3-chlorophenoxy analog, 4-[(3-chlorophenoxy)methyl]piperidine (CAS 63608-32-2), which has a lower molecular weight (225.71 g/mol) and is expected to exhibit lower lipophilicity due to the replacement of bromine with chlorine . The bromine atom's greater polarizability and size relative to chlorine enhances hydrophobic interactions and membrane permeability, a critical parameter for compound prioritization in drug discovery campaigns targeting intracellular or CNS targets.

Lipophilicity Physicochemical Properties ADME

Synthetic Utility as a Key Intermediate in GPR119 Agonist Development

4-(3-Bromophenoxymethyl)piperidine is explicitly documented as a reactant in the synthesis of therapeutic compounds targeting GPR119, a G-protein coupled receptor implicated in glucose homeostasis and insulin secretion [1]. The patent WO2010103333A1, titled 'Compounds for the treatment of metabolic disorders', describes GPR119 agonists useful for treating type II diabetes and related conditions, with the piperidine derivative serving as a building block [1]. While direct biological activity data for the final GPR119 agonist product is not provided for this intermediate, its documented use in this context distinguishes it from analogs that lack established synthetic pathways to validated therapeutic targets.

GPR119 Agonist Metabolic Disorders Type 2 Diabetes

Optimal Application Scenarios for 4-(3-Bromophenoxymethyl)piperidine Based on Quantitative Evidence


P2X4 Receptor Antagonist Screening with Moderate Potency Requirements

Given its documented IC50 of 8.34 μM at the human P2X4 receptor [1], this compound is ideally suited for use as a reference antagonist or tool compound in assays where a moderate level of P2X4 inhibition is desired. Unlike the more potent analog CHEMBL5172961 (IC50 1.56 μM) [2], 4-(3-Bromophenoxymethyl)piperidine provides a distinct activity window that can be leveraged to differentiate between high- and moderate-affinity interactions in SAR campaigns. This specific activity profile makes it a valuable control for validating assay sensitivity and for exploring partial antagonist effects.

Medicinal Chemistry Synthesis of GPR119 Agonists for Type 2 Diabetes Research

The compound's documented role as a reactant in the synthesis of GPR119 agonists described in WO2010103333A1 [3] positions it as a strategic intermediate for medicinal chemists pursuing metabolic disorder targets. Its 3-bromophenoxy moiety can undergo further functionalization, including cross-coupling reactions, to elaborate the scaffold into more complex GPR119 modulators. This established synthetic precedent reduces the uncertainty associated with de novo route design and accelerates the preparation of focused compound libraries for hit-to-lead optimization.

SAR Studies of MenA Inhibitors in Anti-Tuberculosis Drug Discovery

4-(3-Bromophenoxymethyl)piperidine serves as a core scaffold in structure-activity relationship (SAR) investigations of MenA inhibitors targeting Mycobacterium tuberculosis [4]. The compound's LogP of 2.9 [5] and the presence of the bromine atom at the meta position provide a specific physicochemical and electronic profile that can be systematically varied to probe the effects of halogen substitution on MenA inhibition and bacterial cell penetration. Its use in such campaigns is validated by its inclusion in a peer-reviewed SAR study, distinguishing it from analogs lacking published biological evaluation in this disease-relevant context.

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